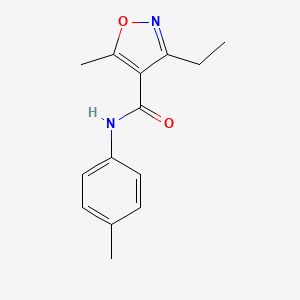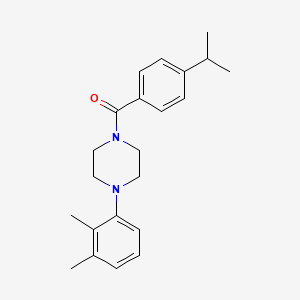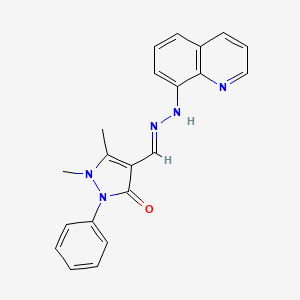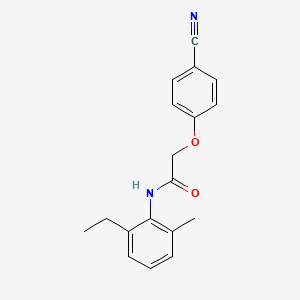
4,4,4-trifluoro-1-phenyl-1,3-butanedione dithiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-trifluoro-1-phenyl-1,3-butanedione dithiosemicarbazone (TSC) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for understanding various biological processes.
Wirkmechanismus
The mechanism of action of 4,4,4-trifluoro-1-phenyl-1,3-butanedione dithiosemicarbazone is not fully understood, but it is believed to involve the chelation of metal ions and the inhibition of various enzymes and proteins. This compound has been shown to bind to metal ions such as copper, iron, and zinc, which may contribute to its antimicrobial and anticancer properties. This compound has also been found to inhibit the activity of enzymes such as cathepsin B and matrix metalloproteinases, which are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory effects, and modulation of immune function. This compound has been shown to scavenge free radicals and protect against oxidative stress, which may contribute to its potential as an anticancer agent. This compound has also been found to inhibit the production of inflammatory cytokines and modulate immune cell function, suggesting its potential as an immunomodulatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4,4,4-trifluoro-1-phenyl-1,3-butanedione dithiosemicarbazone in lab experiments is its versatility, as it has been shown to have activity against various types of cancer cells and microorganisms. This compound is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation of using this compound is its potential toxicity, as it has been shown to have cytotoxic effects at high concentrations. Additionally, this compound may have limited solubility in certain solvents, which may affect its efficacy in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4,4,4-trifluoro-1-phenyl-1,3-butanedione dithiosemicarbazone, including further investigation of its mechanism of action, optimization of its synthesis and purification methods, and exploration of its potential as a therapeutic agent. This compound may also have applications in environmental monitoring and metal ion detection. Overall, this compound is a promising compound that has the potential to contribute to various fields of scientific research.
Synthesemethoden
4,4,4-trifluoro-1-phenyl-1,3-butanedione dithiosemicarbazone can be synthesized by reacting 4,4,4-trifluoro-1-phenyl-1,3-butanedione with dithiosemicarbazide in the presence of a base such as sodium hydroxide. The resulting compound can be purified using various techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
4,4,4-trifluoro-1-phenyl-1,3-butanedione dithiosemicarbazone has been used in a variety of scientific research applications, including cancer research, antimicrobial studies, and metal ion detection. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for chemotherapy. In antimicrobial studies, this compound has been found to have activity against various bacteria and fungi, suggesting its potential as an antibacterial or antifungal agent. This compound has also been used as a metal ion detector in environmental and industrial settings.
Eigenschaften
IUPAC Name |
[(Z)-[(4Z)-4-(carbamothioylhydrazinylidene)-1,1,1-trifluoro-4-phenylbutan-2-ylidene]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N6S2/c13-12(14,15)9(19-21-11(17)23)6-8(18-20-10(16)22)7-4-2-1-3-5-7/h1-5H,6H2,(H3,16,20,22)(H3,17,21,23)/b18-8-,19-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBIKEYPGJMVOW-LVTUVZGMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=S)N)CC(=NNC(=S)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC(=S)N)/C/C(=N/NC(=S)N)/C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5864261.png)

![N'-[(2-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5864279.png)
![N-[(diethylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5864283.png)
![2-{[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]methyl}phenol](/img/structure/B5864285.png)


![N-(2,6-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5864305.png)



![2-{[(2,4-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5864333.png)
